4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine
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Overview
Description
4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine is a complex organic compound that features a morpholine ring, an oxazole ring, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through nucleophilic substitution reactions involving amines and epoxides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to increase reaction rates.
Temperature and Pressure Control: Adjusting temperature and pressure to favor desired reaction pathways.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry
In industry, these compounds can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazole
- 4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)morpholine
Uniqueness
The unique combination of the morpholine ring, oxazole ring, and chlorophenyl groups in 4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S/c20-14-3-1-13(2-4-14)17-22-18(19(27-17)23-9-11-26-12-10-23)28(24,25)16-7-5-15(21)6-8-16/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOLKRRMTILDRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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